Methyl 4,4-dioxo-9H-thieno[3,4-b][1,4]benzothiazine-1-carboxylate
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Overview
Description
Methyl 4,4-dioxo-9H-thieno[3,4-b][1,4]benzothiazine-1-carboxylate is a heterocyclic compound that belongs to the class of thiazine derivatives This compound is characterized by its unique structure, which includes a thieno[3,4-b][1,4]benzothiazine core with a carboxylate group at the 1-position and two oxo groups at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,4-dioxo-9H-thieno[3,4-b][1,4]benzothiazine-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with a suitable dicarboxylic acid derivative, followed by cyclization and oxidation steps. The reaction conditions often include the use of catalysts such as SnCl2 and solvents like THF to facilitate the formation of the thieno[3,4-b][1,4]benzothiazine core .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,4-dioxo-9H-thieno[3,4-b][1,4]benzothiazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .
Scientific Research Applications
Methyl 4,4-dioxo-9H-thieno[3,4-b][1,4]benzothiazine-1-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound’s unique structure makes it a candidate for drug discovery and development, particularly for targeting specific biological pathways.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity
Mechanism of Action
The mechanism of action of methyl 4,4-dioxo-9H-thieno[3,4-b][1,4]benzothiazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: This compound shares a similar core structure but lacks the thieno ring and carboxylate group.
Thiazine Derivatives: Various thiazine derivatives with different substituents and functional groups exhibit similar chemical properties and reactivity.
Uniqueness
Methyl 4,4-dioxo-9H-thieno[3,4-b][1,4]benzothiazine-1-carboxylate is unique due to its specific combination of functional groups and structural features. The presence of the thieno ring and carboxylate group enhances its reactivity and potential for diverse applications compared to other similar compounds .
Properties
IUPAC Name |
methyl 4,4-dioxo-9H-thieno[3,4-b][1,4]benzothiazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4S2/c1-17-12(14)11-10-9(6-18-11)19(15,16)8-5-3-2-4-7(8)13-10/h2-6,13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUAFONPPXIZPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CS1)S(=O)(=O)C3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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